Dapsone-15N2
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Description
Dapsone-15N2 is the labelled analogue of Dapsone . Dapsone, also known as 4,4’-sulfonyldianiline (SDA) or diaminodiphenyl sulfone (DDS), is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy . It is also used to treat and prevent pneumocystis pneumonia and for the prevention of toxoplasmosis in those who have poor immune function .
Synthesis Analysis
The synthesis of Dapsone involves the use of crystal engineering methods of cocrystallization . The “–NH 2 ⋯N pyridine” supramolecular synthon was used, and 1-(4 pyridyl)piperazine (PYR) was selected as the co-former to prepare DAP-PYR cocrystals .Molecular Structure Analysis
The molecular structure of Dapsone-15N2 was obtained by single crystal X-ray diffraction . The formation of the supramolecular synthon is the contribution of hydrogen bonding . The molecular electrostatic potential surface and intermolecular binding energy were calculated to visually identify the molecular hydrogen bonding sites .Chemical Reactions Analysis
Dapsone-15N2 undergoes various chemical reactions. For instance, Dapsone-15N2 and Adapalene were subjected to acid, alkali, oxidative, thermal degradation, and photo stability studies . The forced degradation studies concluded that Dapsone was liable to degradation under all tested conditions except dry heat .Physical And Chemical Properties Analysis
Dapsone-15N2 has a molecular formula of C12H12 [15N]2O2S and a molecular weight of 250.29 . More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.Safety And Hazards
Dapsone-15N2 should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It should be kept away from sources of ignition and precautionary measures against static discharge should be taken . Dapsone should be protected from oxidation during storage .
Future Directions
Dapsone has been receiving growing interest due to its use as a new class of corrosion inhibitors . It has been described in treating a wide variety of inflammatory and infectious skin conditions . Future research may focus on exploring different molecular targets for Dapsone and providing insight into the anti-inflammatory mechanism of Dapsone .
properties
IUPAC Name |
4-(4-(15N)azanylphenyl)sulfonyl(15N)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-SBAVNFSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])S(=O)(=O)C2=CC=C(C=C2)[15NH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapsone-15N2 | |
CAS RN |
287476-19-1 |
Source
|
Record name | 287476-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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